3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide
Description
3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide is an organic compound with the molecular formula C17H12FNO. This compound is known for its unique structural features, which include a fluorine atom attached to the benzamide moiety and a naphthyl group linked through an imine bond. The presence of fluorine in organic compounds often imparts distinct physicochemical properties, making them valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O/c19-17-7-3-6-16(11-17)18(22)21-20-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-12H,(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMLXYZWQNWGFY-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide typically involves the condensation of 3-fluorobenzoyl chloride with 2-aminonaphthalene under basic conditions. The reaction proceeds through the formation of an intermediate amide, which is subsequently dehydrated to yield the final imine product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine bond to an amine, yielding 3-fluoro-N-(2-naphthyl)benzamide.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying noncovalent interactions, such as hydrogen bonding and π-π stacking, in biological systems.
Industry: Used in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide involves its interaction with molecular targets through noncovalent interactions. The fluorine atom can participate in hydrogen bonding, while the naphthyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(2-chlorobenzylidene)aniline
- 3-fluoro-N-(2-bromobenzylidene)aniline
- 3-fluoro-N-(2-pyrimidinyl)benzamide
- 4-fluoro-N-(2-naphthyl)benzamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide stands out due to its specific combination of a fluorine atom and a naphthyl group. This unique structure imparts distinct physicochemical properties, such as enhanced stability and specific noncovalent interaction capabilities, making it valuable in various scientific and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
